molecular formula C13H14ClN B1320161 2-Chloro-3-ethyl-7,8-dimethylquinoline CAS No. 917746-29-3

2-Chloro-3-ethyl-7,8-dimethylquinoline

Cat. No.: B1320161
CAS No.: 917746-29-3
M. Wt: 219.71 g/mol
InChI Key: ZYHSPFGLRVSVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-ethyl-7,8-dimethylquinoline is a chemical compound with the molecular formula C13H14ClN. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethyl-7,8-dimethylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer condensation reaction, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . This reaction is typically carried out at room temperature in solvents like methanol, diethyl ether, acetonitrile, or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-7,8-dimethylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated quinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include hydrogenated quinoline derivatives.

Scientific Research Applications

2-Chloro-3-ethyl-7,8-dimethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe in biological studies to understand the behavior of quinoline derivatives in biological systems.

    Medicine: Research on this compound contributes to the development of new pharmaceuticals, particularly those targeting diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-7,8-dimethylquinoline is not well-documented. like other quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, DNA intercalation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethylquinoline
  • 7,8-Dimethylquinoline
  • 2-Chloroquinoline
  • 3-Ethylquinoline

Uniqueness

2-Chloro-3-ethyl-7,8-dimethylquinoline is unique due to the presence of both chlorine and ethyl groups at specific positions on the quinoline ring, along with two methyl groups. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Properties

IUPAC Name

2-chloro-3-ethyl-7,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHSPFGLRVSVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594448
Record name 2-Chloro-3-ethyl-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917746-29-3
Record name 2-Chloro-3-ethyl-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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